molecular formula C38H49N9O5 B1672098 Ipamorelin CAS No. 170851-70-4

Ipamorelin

Cat. No. B1672098
M. Wt: 711.9 g/mol
InChI Key: NEHWBYHLYZGBNO-BVEPWEIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ipamorelin is a peptide selective agonist of the ghrelin/growth hormone secretagogue receptor (GHS) and a growth hormone secretagogue . It is a pentapeptide with the amino acid sequence Aib-His-D-2-Nal-D-Phe-Lys-NH2 that was derived from GHRP-1 . It significantly increases plasma growth hormone (GH) levels in both animals and humans . In addition, ipamorelin stimulates body weight gain in animals .


Synthesis Analysis

Ipamorelin and Tesamorelin are two distinct synthetic growth hormone-releasing peptides (GHRPs) that have garnered considerable attention in the realm of biochemical research . Both compounds appear to possess the potential to stimulate the release of endogenous growth hormone (GH) through the activation of the ghrelin receptor .


Molecular Structure Analysis

Ipamorelin belongs to the class of organic compounds known as oligopeptides. These are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds .


Chemical Reactions Analysis

Ipamorelin triggers and stimulates growth hormone production by mimicking ghrelin. It binds to ghrelin receptors, stimulates the release of somatocrinin, and inhibits somatostatin and suppresses its action .


Physical And Chemical Properties Analysis

Ipamorelin is a synthetic peptide that stimulates the body’s ghrelin receptors . Its chemical structure is C38H49N9O5 .

Scientific Research Applications

Enhancement of Gastrointestinal Motility

One significant area of research has been the investigation of Ipamorelin's efficacy in enhancing gastrointestinal motility, particularly in the context of postoperative ileus (POI). Studies have demonstrated that Ipamorelin accelerates gastrointestinal transit and ameliorates symptoms in rodent models of POI. Notably, it was shown to significantly increase cumulative fecal pellet output, food intake, and body weight gain after repetitive dosing, suggesting potential for therapeutic use in patients with POI (Venkova, Mann, Nelson, & Meerveld, 2009).

Insulin Secretion in Pancreatic Tissue

Research also indicates that Ipamorelin can evoke significant increases in insulin secretion from pancreatic tissue fragments of both normal and diabetic rats. This suggests its potential utility in managing diabetes mellitus by stimulating insulin release through the calcium channel and the adrenergic receptor pathways (Adeghate & Ponery, 2004).

Management of Postoperative Ileus in Bowel Resection Patients

A proof-of-concept study assessed the safety and efficacy of Ipamorelin in treating postoperative ileus following abdominal surgery. Although the study was small, Ipamorelin was well tolerated, and no significant differences in key and secondary efficacy analyses were observed between Ipamorelin and placebo. This provides a foundation for further research into its potential benefits for postoperative recovery (Beck, Sweeney, McCarter, & The Italian Surgical Societies Working Group, 2014).

Stimulation of Adiposity Independent of Growth Hormone

In studies involving GH-deficient and GH-intact mice, Ipamorelin treatment was found to increase body fat by mechanisms that are independent of its capacity to stimulate growth hormone secretion. This includes potentially increased feeding, which suggests its role in energy balance and adiposity regulation (Lall, Tung, Ohlsson, Jansson, & Dickson, 2001).

Detection and Analysis in Doping Material

Research has also focused on the detection of Ipamorelin in biological samples for regulatory purposes. A study described the development and validation of a method for screening Ipamorelin in dried blood spots, demonstrating its effectiveness in detecting low levels of this peptide, which is crucial for clinical monitoring and anti-doping efforts (Gerace, Modaffari, Negri, Di Corcia, Amante, Salomone, & Vincenti, 2021).

Safety And Hazards

Ipamorelin peptides are generally considered safe and well-tolerated when used as directed . Common side effects include dizziness, headache, nausea, diarrhea, and flushing . In rare cases, ipamorelin peptides may cause allergic or serious adverse reactions .

Future Directions

The exploration of the tesamorelin and ipamorelin blend is at the forefront of peptide research, with its potential applications being vast and varied . The blend’s role in stimulating GH production means it can significantly enhance muscle mass, strength, and recovery times . This application is especially relevant in sports medicine and rehabilitation, where optimizing recovery processes is paramount .

properties

IUPAC Name

(2S)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[(2-amino-2-methylpropanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H49N9O5/c1-38(2,41)37(52)47-32(21-28-22-42-23-43-28)36(51)46-31(20-25-15-16-26-12-6-7-13-27(26)18-25)35(50)45-30(19-24-10-4-3-5-11-24)34(49)44-29(33(40)48)14-8-9-17-39/h3-7,10-13,15-16,18,22-23,29-32H,8-9,14,17,19-21,39,41H2,1-2H3,(H2,40,48)(H,42,43)(H,44,49)(H,45,50)(H,46,51)(H,47,52)/t29-,30+,31+,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHWBYHLYZGBNO-BVEPWEIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCCN)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC3=CC=CC=C3C=C2)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCCN)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H49N9O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

711.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ipamorelin

CAS RN

170851-70-4
Record name Ipamorelin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170851704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ipamorelin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12370
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name IPAMORELIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9M3S784Z6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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